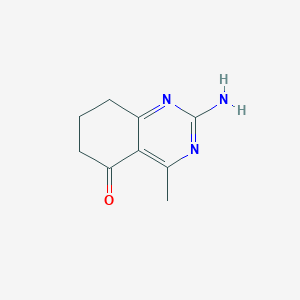

2-amino-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Description

2-Amino-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic structure with a pyrimidine ring fused to a partially saturated benzene ring. Its molecular formula is C₁₅H₁₅N₃O, and its IUPAC name is (7S)-2-amino-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one . Key structural features include:

- Methyl substituent at position 4, influencing steric and electronic properties.

- 7,8-Dihydroquinazolin-5(6H)-one core, providing partial saturation that may improve metabolic stability compared to fully aromatic analogs.

Properties

IUPAC Name |

2-amino-4-methyl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-5-8-6(12-9(10)11-5)3-2-4-7(8)13/h2-4H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKCYGQGERNHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)N)CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601226241 | |

| Record name | 5(6H)-Quinazolinone, 2-amino-7,8-dihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601226241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374509-34-8 | |

| Record name | 5(6H)-Quinazolinone, 2-amino-7,8-dihydro-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374509-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5(6H)-Quinazolinone, 2-amino-7,8-dihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601226241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Condensation Approach

The most common approach to synthesize this compound involves:

- Starting materials: 2-aminobenzamide derivatives and appropriate aldehydes or ketones.

- Key step: Condensation reaction forming the quinazolinone ring system.

- Conditions: Typically carried out in polar solvents such as ethanol or methanol under reflux to promote cyclization.

This method relies on the nucleophilic attack of the amino group on the carbonyl carbon, followed by ring closure and dehydration to yield the dihydroquinazolinone scaffold.

Catalyst and Solvent Effects

- Catalysts such as ytterbium trifluoromethanesulfonate have been used to enhance reaction rates and yields in related quinazolinone syntheses.

- Solvents like ethanol, methanol, or eco-friendly alternatives such as 2-methyltetrahydrofuran (2-MeTHF) have been employed to improve environmental profiles without compromising yields.

Specific Preparation Methods and Research Findings

Condensation of 2-Aminobenzamide with Methyl Ketones or Aldehydes

- The condensation of 2-aminobenzamide with methyl-substituted aldehydes (e.g., acetaldehyde derivatives) under reflux in ethanol leads to the formation of the 4-methyl substituent on the quinazolinone ring.

- Heating under reflux for several hours facilitates ring closure to form the 7,8-dihydroquinazolin-5(6H)-one core.

- Purification is typically achieved by recrystallization or column chromatography.

Use of Isatoic Anhydride as a Precursor

- Isatoic anhydride reacts with amines to form 2-amino-N-substituted benzamides, which are key intermediates.

- Subsequent intramolecular cyclization under basic or catalytic conditions yields the quinazolinone ring.

- Research has shown that using 2-methyltetrahydrofuran (2-MeTHF) as a solvent in this step provides an eco-friendly alternative with excellent yields and purity.

Microwave-Assisted Synthesis

- Microwave irradiation has been applied to accelerate the synthesis of quinazolinone derivatives.

- For example, a mixture of chloromethyl-substituted benzaldehydes and amines heated under microwave conditions in the presence of bases like potassium carbonate can yield quinazolinone derivatives efficiently within minutes.

- This method reduces reaction times and energy consumption, aligning with green chemistry principles.

Detailed Reaction Conditions and Yields

| Step | Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2-Aminobenzamide + methyl aldehyde | None or Yb(OTf)3 | Ethanol | Reflux (~78 °C) | 2-6 h | 55-75% | Cyclization to dihydroquinazolinone |

| 2 | Isatoic anhydride + amine | K2CO3 or Hünig’s base | 2-MeTHF or MeOH | 50-80 °C | 3-6 h | 70-90% | Formation of 2-amino-N-substituted benzamide intermediate |

| 3 | Chloromethyl benzaldehyde + amine | K2CO3 | DCM or MeOH | Microwave, 150 °C | 20 min | 60-80% | Rapid ring closure under microwave |

| 4 | Post-cyclization purification | - | - | - | - | - | Column chromatography or recrystallization |

Mechanistic Insights and Optimization

- The formation of the quinazolinone ring proceeds via nucleophilic attack of the amino group on the aldehyde carbonyl, followed by cyclization and dehydration.

- The presence of methyl substituents at the 4-position is controlled by the choice of aldehyde or ketone.

- Bases such as potassium carbonate or organic bases (Hünig’s base) facilitate deprotonation and promote cyclization.

- Stronger bases like DBU may reduce yields due to side reactions.

- Microwave-assisted protocols significantly reduce reaction times without compromising yields.

Comparative Analysis with Related Compounds

| Compound | Starting Material | Key Reaction | Yield Range | Reaction Time | Notes |

|---|---|---|---|---|---|

| This compound | 2-aminobenzamide + methyl aldehyde | Condensation & cyclization | 55-75% | 2-6 h reflux | Standard synthetic route |

| 2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one | 2-aminobenzamide + 5-methylfurfural | Condensation with catalyst | 60-80% | Reflux or microwave | Similar core, different substituent |

| 3-aryl-2,3-dihydroquinazolin-4(1H)-ones | 2-amino-N-substituted benzamides | Cyclization under basic conditions | 70-90% | 3-6 h | Variations in substituents |

Summary of Key Research Findings

- The synthesis of this compound is well-established through condensation of 2-aminobenzamide with methyl-substituted aldehydes under reflux conditions.

- Eco-friendly solvents like 2-methyltetrahydrofuran and microwave-assisted heating have been demonstrated to improve sustainability and efficiency.

- Catalysts such as ytterbium triflate and bases like potassium carbonate or Hünig’s base optimize yields.

- Purification typically involves chromatographic techniques or recrystallization to achieve high purity.

This detailed overview consolidates diverse research data and synthetic protocols for the preparation of this compound, providing a comprehensive guide for researchers and chemists working with this compound.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemical Characteristics

Molecular Formula : C₉H₁₁N₃O

Molecular Weight : 177.21 g/mol

CAS Number : 1374509-34-8

The compound belongs to the quinazolinone family and exhibits a fused bicyclic structure. Its unique characteristics contribute to its biological activities.

Biological Activities

Research indicates that 2-amino-4-methyl-7,8-dihydroquinazolin-5(6H)-one displays a range of biological properties:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial and fungal strains, indicating potential use in developing antimicrobial agents.

- Anticancer Properties : Several studies highlight its ability to inhibit tumor cell proliferation. For instance, derivatives of quinazolinones have been evaluated for their cytotoxic effects on different cancer cell lines, demonstrating promising results .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions : Appropriate precursors undergo cyclization under specific conditions.

- Oxidation and Reduction Reactions : These reactions modify the functional groups to enhance biological activity.

Case Studies

Several case studies have highlighted the applications of this compound:

- Anticancer Studies : A series of novel quinazoline derivatives were synthesized and evaluated for their anticancer activity against various cell lines. Some compounds exhibited significant cytotoxicity, indicating their potential as anticancer agents .

- Antimicrobial Evaluations : Derivatives were tested against clinically relevant bacterial strains, showing promising antimicrobial properties. This suggests that modifications to the base structure could yield effective antimicrobial agents .

- Inflammation Models : In vivo studies demonstrated that the compound could reduce inflammation markers in animal models, supporting its use in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2-amino-4-methyl-7,8-dihydroquinazolin-5(6H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

Substituent Variations at Positions 2 and 4

Thioxo Derivatives

- Compound: 7,7-Dimethyl-4-phenyl-2-thioxo-1,2,3,4,6,7,8-hexahydroquinazolin-5(6H)-one Key Differences: Replacement of the amino group (NH₂) at position 2 with a thioxo (S=O) group. NMR data (e.g., δ 193.9 ppm in ¹³C NMR for the thioxo carbonyl) confirm distinct electronic environments compared to the parent compound . Applications: Primarily explored in synthetic organic chemistry for heterocyclic diversification .

Diamino Derivatives

- Compound: 2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one Key Differences: Additional amino group at position 4 and a 5-methylfuran substituent at C7. The furan ring introduces heteroaromaticity, which may modulate pharmacokinetic properties .

Modifications in the Dihydroquinazolinone Core

Dimethyl Substitution at C7

- Compound: 4-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one Key Differences: Dimethyl groups at C7 instead of a phenyl group. Impact: Reduced steric bulk compared to the phenyl-substituted parent compound. Molecular weight (191.23 g/mol) is significantly lower, suggesting differences in bioavailability . Applications: Listed in DrugBank (DB08316) as an experimental compound, though specific biological targets remain uncharacterized .

Fluorinated Analogs

- Compound: 2-Amino-7-(difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one Key Differences: Difluoromethyl group at C7. Impact: Fluorination enhances metabolic stability and lipophilicity. The molecular weight (213.18 g/mol) and LogP value are likely higher than the parent compound, favoring blood-brain barrier penetration .

Functional Group Additions and Ring Modifications

Tetrazolo-Quinazolinones

- Compound: 6-N-R-Tetrazolo[1,5-c]quinazolin-5(6H)-ones Key Differences: Incorporation of a tetrazole ring fused to the quinazolinone core. Impact: Tetrazole rings act as bioisosteres for carboxylic acids, improving solubility and resistance to enzymatic degradation. These compounds exhibit anticancer activity (e.g., inhibition of melanoma and renal cancer cell lines at 10 μM) .

Kinase-Targeting Derivatives

- Compound: 2-Phenyl-7,8-dihydroquinazolin-5(6H)-one derivatives Key Differences: Phenyl group at position 2 instead of amino. Impact: Demonstrates dual MAO/kinase inhibition (submicromolar Ki values for MAO-A/B) and activity against GSK3β, a kinase implicated in neurodegenerative diseases. Competitive inhibition mechanisms suggest direct target engagement .

Comparative Data Table

Biological Activity

Overview

2-Amino-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound belonging to the quinazolinone family, recognized for its diverse biological activities. This compound has garnered attention for its potential applications in medicine, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Synthesis

The molecular structure of this compound features an amino group at the second position and a methyl group at the fourth position on the quinazolinone core. The synthesis typically involves cyclization reactions of 2-aminobenzamide with aldehydes or ketones under specific catalytic conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values suggest its effectiveness in inhibiting microbial growth, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has shown promising anticancer properties through various studies. In vitro evaluations revealed that it can induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity. For instance, derivatives of quinazolinones have been reported to exhibit IC50 values ranging from 2.3 to 176.5 µM against different cancer cell lines, highlighting the potential of this compound in cancer treatment .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. Its amino group and quinazolinone core facilitate these interactions, leading to modulation of biological responses.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminoquinazolin-4(3H)-one | Lacks additional methyl groups | Varies; generally lower activity |

| 4-Methylquinazolin-5(6H)-one | Fewer substituents | Limited; less potent |

| 2-Amino-4-methylquinazolin-5(6H)-one | Similar core but different substituents | Moderate activity |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .

- Cytotoxicity Against Cancer Cells : In a recent study, the compound's derivatives were tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that certain derivatives could induce cell cycle arrest and apoptosis at concentrations as low as 10 µM .

- Molecular Docking Studies : Computational studies have shown that this compound binds effectively to key proteins involved in cancer progression, suggesting its potential as a targeted therapy .

Q & A

Basic Research Questions

Q. How is 2-amino-4-methyl-7,8-dihydroquinazolin-5(6H)-one synthesized, and what analytical techniques are recommended for structural characterization?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using intermediates such as 2-[(dimethylamino)methylene]cyclohexan-1,3-dione derivatives. Key steps include alkylation, cyclization, and purification via column chromatography. Structural confirmation requires techniques like nuclear magnetic resonance (NMR) for proton/carbon assignments, high-resolution mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography (using SHELX programs for refinement ). For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended.

Q. What are the primary biological screening strategies for this compound in neurodegenerative disease research?

- Methodological Answer : Initial screening should focus on enzyme inhibition assays targeting monoamine oxidases (MAO-A/B) and kinases (e.g., GSK3β). Protocols involve:

- MAO Inhibition : Recombinant human MAO isoforms are incubated with the compound, and activity is measured fluorometrically using kynuramine as a substrate. Calculate inhibition constants (Ki) and selectivity indices (SI = Ki_MAO-A / Ki_MAO-B) .

- Kinase Profiling : Use ATP-binding site competition assays with radioisotope-labeled ATP or fluorescence polarization. IC50 values and mechanism (competitive/non-competitive) are determined via Lineweaver-Burk plots .

Advanced Research Questions

Q. How can computational methods predict the binding affinity and pharmacokinetic properties of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding modes to targets like MAO-B or SERT. Key parameters include binding energy (ΔG), hydrogen bonding, and hydrophobic interactions. For ADME prediction, employ tools like SwissADME to assess solubility, blood-brain barrier permeability, and cytochrome P450 interactions. Validation requires correlation with experimental data, such as cellular uptake studies or microsomal stability assays .

Q. What experimental approaches resolve discrepancies between in vitro enzyme inhibition and cellular activity data?

- Methodological Answer : Contradictions may arise due to off-target effects or cellular uptake limitations. Strategies include:

- Cellular Validation : Replicate inhibition in neuronal cell lines (e.g., SH-SY5Y) using western blotting for downstream targets (e.g., phosphorylated tau for GSK3β inhibition) .

- Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products in cellular lysates.

- Selectivity Panels : Screen against unrelated enzymes (e.g., acetylcholinesterase) to rule out non-specific effects .

Q. How do structural modifications of the quinazolinone core influence dual MAO/kinase inhibitory activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., 4-methyl vs. 4-phenyl). Evaluate changes in Ki values and SI using the same enzymatic assays. Molecular dynamics simulations (e.g., GROMACS) can model conformational stability in binding pockets. Correlate lipophilicity (logP) with cellular permeability via parallel artificial membrane permeability assays (PAMPA) .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Toxicity data indicate risks of dermal irritation and respiratory inflammation. Essential precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Immediate rinsing of exposed skin/eyes with water for 15 minutes, followed by medical consultation .

Data Reporting Standards

Q. What key parameters should be included in tables for reporting enzyme inhibition and cytotoxicity data?

- Methodological Answer :

| Parameter | Example Values/Units | Methodology Reference |

|---|---|---|

| Ki (MAO-B) | 0.12 ± 0.03 µM | Fluorometric assay |

| Selectivity Index (MAO) | 8.5 | SI = Ki_MAO-A/Ki_MAO-B |

| IC50 (GSK3β) | 1.8 µM | Radioisotope assay |

| Cytotoxicity (CC50) | >100 µM (HEK-293) | MTT assay |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.